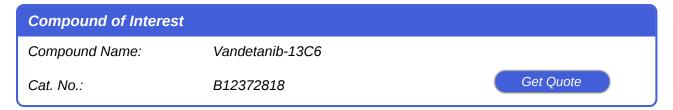


A Comparative Analysis of Vandetanib Metabolism Utilizing Stable Isotope Labeling

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vandetanib metabolism, primarily focusing on the differences observed between human and rat models. The information presented is supported by experimental data from in vitro studies using liver microsomes and highlights the utility of stable isotope labeling in such metabolic investigations.

Executive Summary

Vandetanib, an oral tyrosine kinase inhibitor, undergoes metabolism to form two major metabolites: N-desmethylvandetanib and vandetanib N-oxide.[1] The formation of these metabolites is catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1] This guide presents a comparative analysis of Vandetanib metabolism, leveraging data from studies that utilize stable isotope labeling for precise quantification. The key findings indicate species-specific differences in the metabolic pathways, with human liver microsomes showing a higher rate of N-desmethylation compared to rat liver microsomes.

Data Presentation

The following tables summarize the quantitative data on the in vitro metabolism of Vandetanib in human and rat liver microsomes.

Table 1: In Vitro Formation Rates of Vandetanib Metabolites



Species	Metabolite	Formation Rate (pmol/min/mg protein)	Fold Difference (N- desmethyl vs. N- oxide)
Human	N- desmethylvandetanib	15.3 ± 1.2	2.8
Vandetanib-N-oxide	5.5 ± 0.5		
Rat	N- desmethylvandetanib	8.7 ± 0.9	1.3
Vandetanib-N-oxide	6.7 ± 0.6		

Data sourced from a study on the oxidation of Vandetanib in hepatic microsomes of different species.[2]

Table 2: LC-MS/MS Method Validation for Vandetanib Quantification

Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r²)	LOQ (ng/mL)	LOD (ng/mL)	Mean Recovery (%)
Human Plasma	5 - 500	≥ 0.9996	7.52	2.48	98.9 ± 2.5
Rat Liver Microsomes	5 - 500	≥ 0.9996	6.49	2.14	99.12 ± 4.48

This table summarizes the validation parameters of a sensitive and specific LC-MS/MS method for the determination of Vandetanib.[3][4]

Experimental ProtocolsIn Vitro Metabolism of Vandetanib in Liver Microsomes

This protocol is adapted from studies investigating the metabolic stability and enzymatic pathways of Vandetanib.[3][5]



1. Materials:

- Vandetanib
- Stable isotope-labeled internal standard (e.g., Vandetanib-d4)
- Human and Rat Liver Microsomes (HLMs and RLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) for quenching the reaction
- LC-MS grade water and formic acid

2. Procedure:

- Preparation of Solutions: Stock solutions of Vandetanib and the internal standard are prepared in a suitable organic solvent like DMSO.
- Incubation: The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein concentration), Vandetanib (e.g., 1 μ M), and phosphate buffer. The mixture is pre-incubated at 37°C.
- Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
- Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.
- Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing the internal standard.
- Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.



 LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method to quantify the remaining Vandetanib and the formed metabolites. The stable isotope-labeled internal standard is used to correct for any variability during sample preparation and analysis.[5]

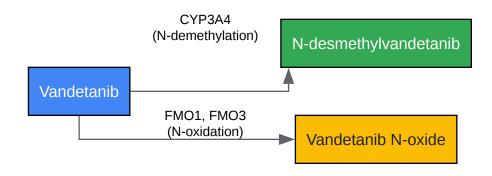
In Vivo Metabolism Study in Rats

The following protocol is a general outline for an in vivo study to investigate Vandetanib metabolism in rats.[6]

- 1. Animals:
- Male Sprague-Dawley rats are used for the study.
- 2. Dosing:
- A single oral dose of Vandetanib (e.g., 30.8 mg/kg) is administered to the rats.[6]
- 3. Sample Collection:
- Urine and feces are collected at specified time intervals (e.g., 0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) post-dosing.[6] Blood samples can also be collected to obtain plasma.
- 4. Sample Preparation:
- Urine samples are filtered and mixed with an equal volume of acetonitrile.[6] Plasma samples are typically subjected to protein precipitation with acetonitrile containing an internal standard. Fecal samples are homogenized and extracted.
- 5. LC-MS/MS Analysis:
- The processed samples are injected into an LC-MS/MS system to identify and quantify Vandetanib and its metabolites.

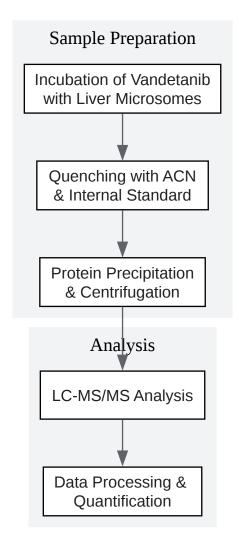
Mandatory Visualization





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Figure 1: Metabolic pathway of Vandetanib.



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Figure 2: Experimental workflow for in vitro metabolism.

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